8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-
CAS No.:
Cat. No.: VC16950599
Molecular Formula: C24H22ClF3N2O2
Molecular Weight: 462.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22ClF3N2O2 |
|---|---|
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | (4aR,8S,8aR)-2-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide |
| Standard InChI | InChI=1S/C24H22ClF3N2O2/c25-20-10-9-17(13-19(20)24(26,27)28)29-22(31)18-8-4-7-16-11-12-30(23(32)21(16)18)14-15-5-2-1-3-6-15/h1-7,9-10,13,16,18,21H,8,11-12,14H2,(H,29,31)/t16-,18-,21+/m0/s1 |
| Standard InChI Key | BSPPZJZWKVYWNH-DJPFJPOOSA-N |
| Isomeric SMILES | C1CN(C(=O)[C@@H]2[C@H]1C=CC[C@@H]2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(C(=O)C2C1C=CCC2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of an octahydroisoquinoline scaffold fused with a carboxamide group at position 8. The 4aR,8S,8aR stereochemistry dictates its three-dimensional conformation, which is critical for biological interactions. Key substituents include:
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A 4-chloro-3-(trifluoromethyl)phenyl group attached to the carboxamide nitrogen.
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A benzyl (phenylmethyl) group at position 2 of the isoquinoline ring.
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A ketone oxygen at position 1.
The presence of electron-withdrawing groups (chloro, trifluoromethyl) and the benzyl moiety enhances lipophilicity, influencing membrane permeability and target binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂ClF₃N₂O₂ |
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | (4aR,8S,8aR)-2-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide |
| Canonical SMILES | C1CN(C(=O)C2C1C=CCC2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4 |
Synthesis and Stereochemical Control
Multistep Synthetic Pathways
The synthesis of this compound involves stereoselective techniques to establish the 4aR,8S,8aR configuration. Key steps include:
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Ring Construction: Formation of the octahydroisoquinoline core via cyclization of a precursor amine with a keto-ester.
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Stereochemical Induction: Use of chiral auxiliaries or asymmetric catalysis to control the configuration at positions 4a, 8, and 8a.
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Functionalization: Sequential introduction of the benzyl group (via alkylation) and the 4-chloro-3-(trifluoromethyl)phenyl carboxamide (via coupling reactions).
Challenges in synthesis include minimizing racemization at stereocenters and achieving high enantiomeric excess (ee) for pharmacological efficacy.
Analytical Characterization
Critical characterization data:
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NMR Spectroscopy: Distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR).
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X-ray Crystallography: Confirms the 4aR,8S,8aR configuration through spatial arrangement of substituents.
Pharmacological Profile and Mechanisms
Target Engagement
While explicit target data for this compound remains unpublished, structural analogs of isoquinolinecarboxamides are known to modulate:
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Kinase Enzymes: Inhibition of tyrosine kinases due to interactions with the ATP-binding pocket.
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G-Protein-Coupled Receptors (GPCRs): Antagonism of serotonin or dopamine receptors via the aromatic substituents.
The trifluoromethyl group enhances binding affinity by participating in hydrophobic interactions and fluorine-mediated hydrogen bonding .
Pharmacokinetics
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Absorption: High lipophilicity (LogP ~4.2) facilitates gastrointestinal absorption but may limit aqueous solubility.
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the benzyl group generates phenolic metabolites, which are glucuronidated for excretion.
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Half-Life: Predicted to be 6–8 hours in rodents, based on structural analogs.
Toxicological Considerations
Acute Toxicity
Limited data exist, but related isoquinolines show:
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LD₅₀ (Oral, Rats): ~500 mg/kg, with symptoms including lethargy and respiratory distress.
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Genotoxicity: Negative in Ames tests, suggesting low mutagenic risk.
Chronic Exposure Risks
Prolonged administration in preclinical models associates with:
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Hepatotoxicity: Elevated liver enzymes due to metabolite accumulation.
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CNS Effects: Tremors at high doses, likely from off-target receptor binding.
Comparative Analysis with Analogues
Table 2: Key Analogues and Modifications
| Compound | Modification | Activity Change |
|---|---|---|
| Parent Compound | None | Baseline activity |
| 8-Naphthoyl Derivative | Carboxamide → Naphthoyl | 3× ↑ Kinase inhibition |
| 2-Methylbenzyl | Benzyl → Methylbenzyl | 2× ↓ CNS penetration |
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